molecular formula C14H18F3NO B1204061 Oxaflozane CAS No. 26629-87-8

Oxaflozane

Cat. No.: B1204061
CAS No.: 26629-87-8
M. Wt: 273.29 g/mol
InChI Key: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
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Description

Oxaflozane is an antidepressant and anxiolytic drug that was introduced by Solvay in France in 1982 for the treatment of depression. It is a prodrug of flumexadol, which acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors .

Preparation Methods

Oxaflozane can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

  • Reaction of 3’-(Trifluoromethyl)acetophenone with bromine in chloroform at ambient temperature for 1.5 hours, yielding a 92.9 percent product.
  • The product is then reacted with toluene at ambient temperature for 24 hours, yielding a 65.1 percent product.
  • The resulting compound is treated with p-toluenesulfonic acid monohydrate in benzene and heated for 2 hours, yielding a 79.1 percent product.
  • Finally, the compound undergoes hydrogenation using platinum dioxide in acetic acid for 18 hours, yielding a 66 percent product.

Chemical Reactions Analysis

Oxaflozane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The compound can be reduced to its primary amine derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are the N-oxide, primary amine, and substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity of morpholine derivatives.

    Biology: Oxaflozane has been used in research to understand the role of serotonin receptors in mood regulation.

    Medicine: It was primarily used as an antidepressant and anxiolytic drug.

    Industry: Although not widely used industrially, this compound’s synthesis and reactions provide valuable insights for the pharmaceutical industry.

Mechanism of Action

Oxaflozane exerts its effects by acting as a prodrug of flumexadol. Flumexadol is an agonist of the serotonin 5-HT1A and 5-HT2C receptors, which are involved in mood regulation. By binding to these receptors, flumexadol modulates the release of serotonin, leading to its antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Oxaflozane is unique compared to other antidepressants due to its specific action on serotonin receptors. Similar compounds include:

This compound’s uniqueness lies in its specific receptor targets and its role as a prodrug, which differentiates it from other compounds in its class.

Properties

IUPAC Name

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUQFQCEOZYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26629-86-7 (hydrochloride)
Record name Oxaflozane [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50865308
Record name 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26629-87-8
Record name Oxaflozane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26629-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaflozane [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaflozane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxaflozane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXAFLOZANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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